

molecular structure of 2-(1H-Pyrazol-3-yl)Pyridine

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-yl)Pyridine

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An In-Depth Technical Guide to the Molecular Structure of **2-(1H-Pyrazol-3-yl)Pyridine**

Introduction

2-(1H-Pyrazol-3-yl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and a pyrazole ring system. Its structural arrangement makes it a significant molecule in medicinal chemistry and materials science. As a bidentate ligand, it readily coordinates with metal ions, forming stable complexes that are investigated for catalytic and therapeutic applications, including potential antitumor activity.^{[1][2]} This compound also serves as a crucial intermediate and building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders.^[1]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **2-(1H-Pyrazol-3-yl)pyridine**. It is intended for researchers, chemists, and drug development professionals who require detailed structural and procedural information.

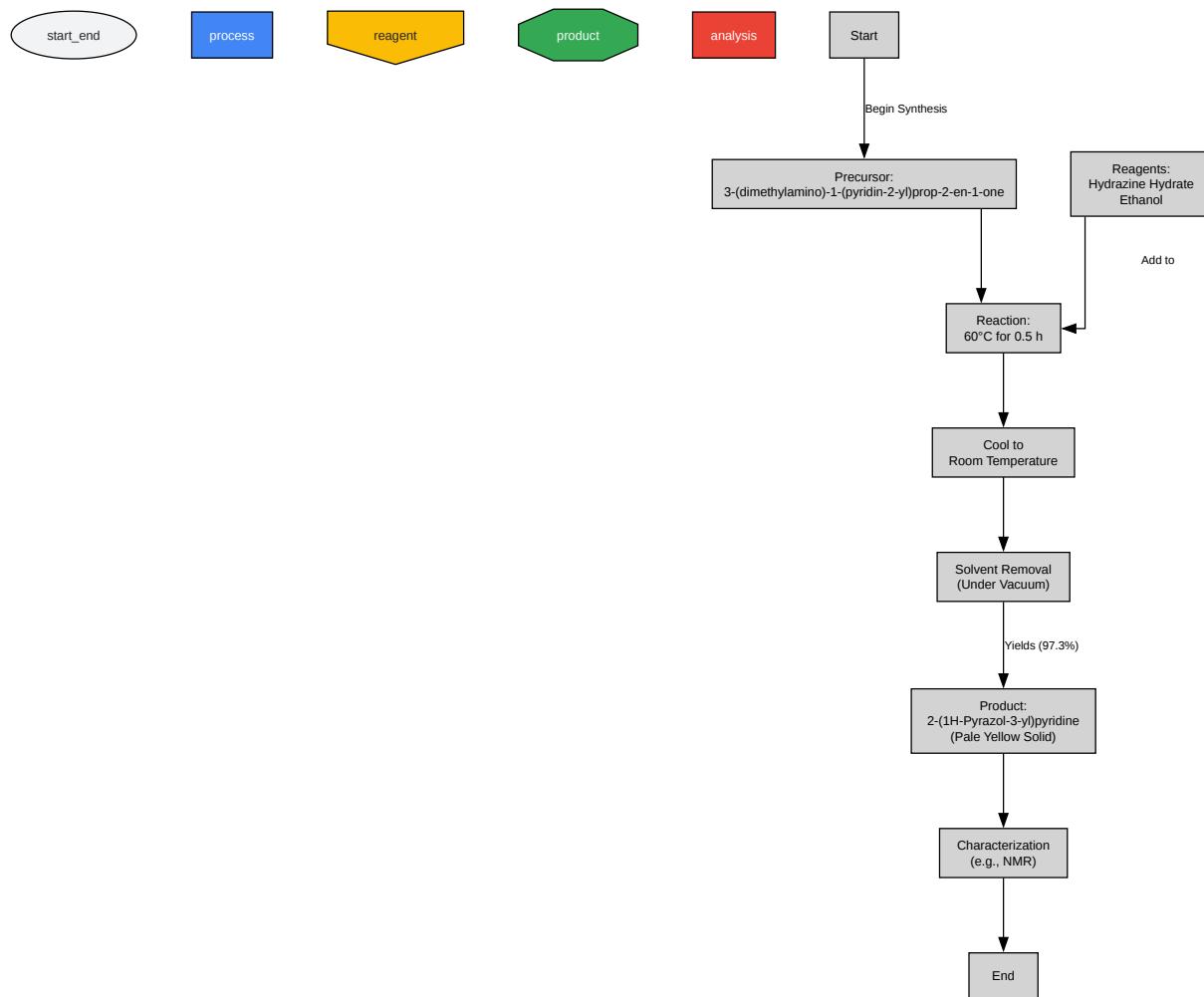
Physicochemical and Structural Properties

2-(1H-Pyrazol-3-yl)pyridine is typically a pale yellow solid or crystalline powder at room temperature.^{[3][4]} Below is a summary of its key properties.

Property	Value	Reference
CAS Number	75415-03-1	[4] [5] [6]
Molecular Formula	C ₈ H ₇ N ₃	[5] [6]
Molecular Weight	145.16 g/mol	[4] [5]
Melting Point	119-120°C	[4]
Boiling Point	362.2±17.0 °C (Predicted)	[4]
Density	1.214±0.06 g/cm ³ (Predicted)	[4]
Solubility	Soluble in Methanol	[4]
Storage	Room Temperature, Sealed in Dry Conditions	[4]

Synthesis and Characterization

The synthesis of **2-(1H-pyrazol-3-yl)pyridine** is commonly achieved through the reaction of a propenone intermediate with hydrazine hydrate. This process involves a cyclization reaction to form the pyrazole ring.

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Caption: General workflow for the synthesis of **2-(1H-Pyrazol-3-yl)pyridine**.

Experimental Protocol: Synthesis

The following protocol is based on established literature methods.[\[2\]](#)[\[3\]](#)

- **Dissolution:** Dissolve 1 g (6.2 mmol) of the precursor compound, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, in 3.3 mL of ethanol in a suitable reaction flask.
- **Addition of Reagent:** Add 2 mL of hydrazine hydrate to the solution.
- **Reaction:** Heat the mixture to 60°C and maintain this temperature for 30 minutes with stirring.
- **Cooling:** After the reaction is complete, cool the mixture to room temperature.
- **Isolation:** Remove the solvent under vacuum to yield the crude product.
- **Purification:** The resulting pale yellow solid (approximately 875 mg, 97.3% yield) can be further purified if necessary, for example, by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation.

3.2.1 ^1H -NMR Spectroscopy

The ^1H -NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.66	Doublet (d)	4.8	1H	Pyridine-H6
7.75	Doublet (d)	3.6	2H	Pyridine-H3, H4 or H5
7.67	Doublet (d)	2.0	1H	Pyrazole-H5
7.23-7.27	Multiplet (m)	-	1H	Pyridine-H4 or H5
6.81	Doublet (d)	2.0	1H	Pyrazole-H4

- Experimental Conditions: 400 MHz spectrometer, solvent CDCl_3 .[\[2\]](#)[\[3\]](#)

Molecular Structure and Crystallography

While extensive crystallographic data for various derivatives of **2-(1H-Pyrazol-3-yl)pyridine** exist, a detailed single-crystal X-ray diffraction study for the parent compound is not readily available in the surveyed literature. However, studies on closely related structures, such as 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole, reveal key structural features that can be inferred for the parent molecule.[\[7\]](#)

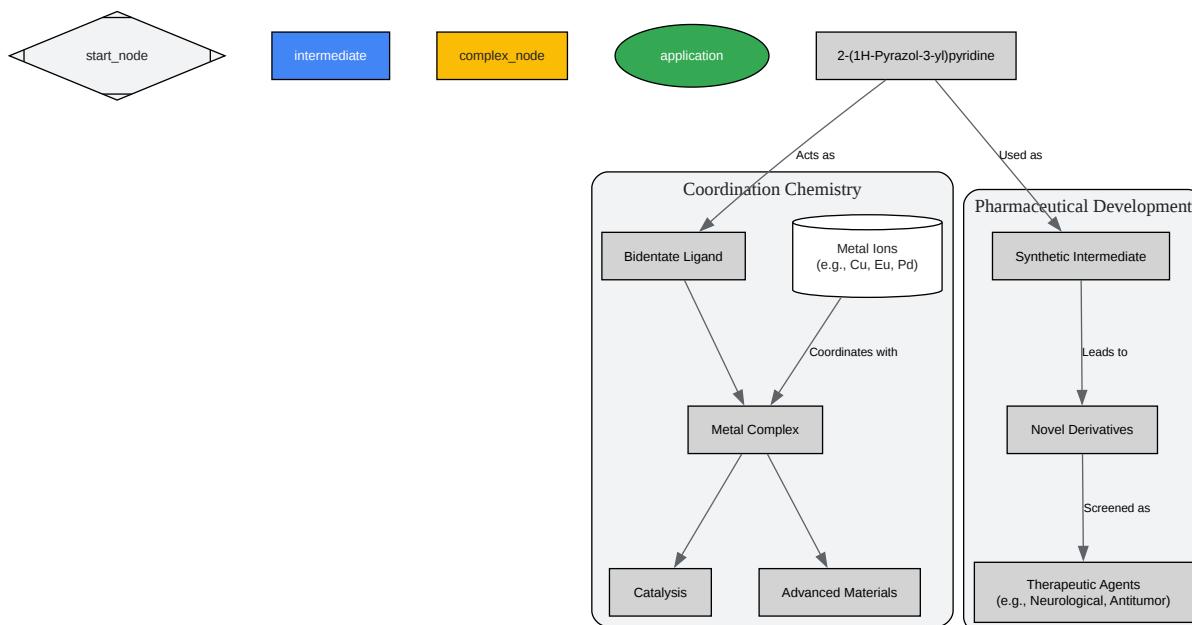
The core structure consists of a pyridine ring linked at its 2-position to the 3-position of a pyrazole ring. In related structures, the dihedral angle between the planes of the pyrazole and pyridine rings is typically small (e.g., 9.23° in the benzoyl derivative), indicating that the two rings are nearly coplanar.[\[7\]](#) This planarity is a critical feature, influencing the molecule's ability to act as a chelating ligand and participate in π -stacking interactions.

Caption: Atom connectivity in the **2-(1H-Pyrazol-3-yl)pyridine** molecule.

Due to the lack of specific crystallographic data for the title compound, a table of bond lengths and angles cannot be definitively provided. Researchers should refer to data from closely related analogs while acknowledging potential variations.[\[8\]](#)[\[9\]](#)

Applications in Research and Development

The unique structure of **2-(1H-Pyrazol-3-yl)pyridine** makes it a valuable scaffold in several scientific domains. Its primary roles can be categorized as a versatile ligand in coordination chemistry and as a key building block for synthesizing bioactive molecules.



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Caption: Logical relationships in the application of **2-(1H-Pyrazol-3-yl)pyridine**.

- Coordination Chemistry: The nitrogen atoms of the pyridine and pyrazole rings act as donor sites, allowing the molecule to chelate with various metal ions. The resulting complexes are studied for their catalytic properties, magnetic behavior, and potential as luminescent materials.[10]
- Pharmaceutical Development: The scaffold is a common feature in molecules designed for biological activity. It serves as an intermediate for synthesizing drugs targeting cancer and neurological disorders.[1] Its ability to form stable structures and interact with biological targets makes it a compound of high interest for medicinal chemists.

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